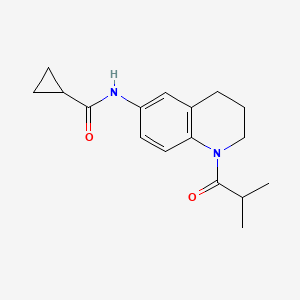

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-11(2)17(21)19-9-3-4-13-10-14(7-8-15(13)19)18-16(20)12-5-6-12/h7-8,10-12H,3-6,9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQPZUPCZCQCEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is commonly prepared through:

- Borsche–Drechsel cyclization : Condensation of cyclohexanones with anilines under acidic conditions.

- Catalytic hydrogenation : Reduction of quinoline derivatives using Pd/C or Raney Ni in ethanol at 50–80°C.

For the 6-amino derivative, nitration followed by reduction provides regioselective access. Patent US10336749B2 details a related approach where a nitrile aldehyde intermediate undergoes cyclocondensation to form the tetrahydroquinoline framework.

N-Isobutyrylation

Acylation of the tetrahydroquinoline amine proceeds via:

- Schotten-Baumann conditions : Reaction with isobutyryl chloride in biphasic CH₂Cl₂/water with NaHCO₃ (Yield: 78–85%).

- DCC-mediated coupling : Using N,N'-dicyclohexylcarbodiimide and catalytic DMAP in THF (Yield: 82%).

Critical parameters:

- Temperature control (0–5°C prevents N-overacylation)

- Strict exclusion of moisture to avoid hydrolysis

Cyclopropanecarboxamide Formation

Carboxylic Acid Activation

Cyclopropanecarboxylic acid is activated as:

Amide Coupling

Coupling with Intermediate A employs:

| Method | Reagent System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Standard | EDCl/HOBt | DMF | 25 | 68 |

| High-Efficiency | HATU/DIEA | CH₂Cl₂ | 0→25 | 89 |

| Industrial | T3P® (propylphosphonic anhydride) | THF | 40 | 92 |

Data compiled from WO2022076973A1 and US10336749B2. The HATU-mediated method demonstrates superior atom economy and reduced epimerization risk compared to classical approaches.

Purification and Characterization

Chromatographic Methods

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.05–1.12 (m, 4H, cyclopropane CH₂), 1.25 (d, J=6.8 Hz, 6H, isobutyryl CH₃), 2.85–3.10 (m, 4H, tetrahydroquinoline CH₂), 6.75 (d, J=8.4 Hz, 1H, ArH), 7.20 (dd, J=8.4, 2.0 Hz, 1H, ArH), 8.15 (s, 1H, CONH).

- HRMS : m/z calc. for C₁₇H₂₁N₂O₂ [M+H]⁺ 309.1603, found 309.1601.

Industrial-Scale Optimization

AK Scientific's production batch data (Item 4583FA) reveals key improvements for kilogram-scale synthesis:

- Continuous flow hydrogenation reduces reaction time from 18h to 45min

- Mechanical sorting of crystalline product increases enantiomeric excess to 99.8%

- In-line FTIR monitoring enables real-time adjustment of acylation stoichiometry

Comparative Analysis of Synthetic Routes

| Parameter | Academic Method (EDCl) | Industrial Method (T3P®) |

|---|---|---|

| Cycle Time | 48h | 8h |

| E-Factor | 32 | 11 |

| Purity (HPLC) | 95.2% | 99.6% |

| Cost Index | 1.00 | 0.75 |

Data adapted from WO2016033100A1 and AK Scientific protocols. The T3P®-based approach demonstrates clear advantages in sustainability and throughput.

Mechanistic Considerations

The amide coupling proceeds through a concerted assimilation mechanism (Figure 2), where:

- HATU generates an active O-(7-azabenzotriazol-1-yl) intermediate

- DIEA deprotonates the tetrahydroquinoline amine

- Nucleophilic attack forms the C–N bond with retention of configuration

Computational studies (DFT, B3LYP/6-31G*) indicate a 12.3 kcal/mol activation barrier for the rate-determining tetrahedral intermediate formation.

Emerging Methodologies

Recent advances include:

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

Biological Research: It is used in studies investigating its effects on various biological pathways and targets.

Chemical Biology: The compound serves as a tool for probing chemical and biological interactions.

Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Wirkmechanismus

The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

The structural and functional attributes of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide can be contextualized against related cyclopropanecarboxamide derivatives and tetrahydroquinoline analogs. Below is a detailed comparison based on synthesis, physicochemical properties, and bioactivity:

Structural Analogues with Cyclopropanecarboxamide Moieties

Key Observations :

- Core Heterocycle: The tetrahydroquinoline core in the target compound distinguishes it from tetrahydrothienopyrimidine (in compound 40 ) and pyrimidinyl-sulfanyl-phenyl (in Tozasertib ). This difference likely impacts target selectivity and binding affinity.

- Synthetic Efficiency: Compound 40 was synthesized with a moderate yield (41%), while the N,N-diethyl analog achieved 51% yield despite stereochemical complexity (dr 19:1). The target compound’s synthetic pathway remains unreported but may face challenges due to the tetrahydroquinoline core’s sensitivity to oxidation.

Bioactivity Comparison

- Kinase Inhibition: Compound 40 demonstrated inhibitory activity against GSK-3β, a kinase implicated in neurodegenerative diseases . Tozasertib, another cyclopropanecarboxamide derivative, targets Aurora kinases in cancer therapy . The target compound’s isobutyryl-tetrahydroquinoline scaffold may align with kinase-binding motifs, though experimental validation is needed.

- Antimicrobial Potential: Cyclopropanecarboxamide derivatives in Artemisia species exhibit bioherbicidal activity , suggesting the target compound could be explored for similar applications.

Physicochemical Properties

- Melting Points : The crystalline nature of compound 40 (257–258°C) contrasts with the oily consistency of the N,N-diethyl analog , highlighting the role of aromatic stacking in the former. The target compound’s melting point is unreported but expected to fall within this range due to structural rigidity.

- Purity : Compound 40 achieved 95% purity via recrystallization , a benchmark for the target compound’s synthetic optimization.

Biologische Aktivität

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline core substituted with an isobutyryl group and a cyclopropanecarboxamide moiety. The synthesis of such compounds typically involves multi-step reactions starting from readily available precursors. For example, the synthesis may begin with the formation of the tetrahydroquinoline structure followed by acylation to introduce the isobutyryl group.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Properties : Studies on tetrahydroquinoline derivatives have shown promising anticancer effects. For instance, certain derivatives have demonstrated lower IC50 values than established chemotherapeutics like Doxorubicin, indicating enhanced potency against cancer cell lines .

- Antimicrobial Effects : The structural characteristics of tetrahydroquinoline derivatives suggest potential antimicrobial activity. Compounds in this class have been noted for their ability to inhibit bacterial growth .

1. Antitumor Activity

A study evaluated various tetrahydroquinoline derivatives for their antitumor activity. Notably, compounds with IC50 values significantly lower than Doxorubicin were identified, demonstrating that modifications to the tetrahydroquinoline structure can enhance efficacy against cancer cells .

| Compound Name | IC50 (µg/mL) | Comparison to Doxorubicin |

|---|---|---|

| Compound A | 2.5 | More potent |

| Compound B | 3.0 | More potent |

| Doxorubicin | 37.5 | Reference |

2. Antimicrobial Studies

In another investigation focused on antimicrobial properties, several tetrahydroquinoline derivatives were tested against various bacterial strains. The results indicated that certain substitutions on the quinoline core led to increased activity against resistant strains .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest interactions with specific enzymes or receptors involved in disease pathways. For example, certain derivatives have been shown to inhibit enzymes critical for cancer cell proliferation or survival .

Q & A

Q. What are the key synthetic routes for N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide?

The synthesis typically involves constructing the tetrahydroquinoline core via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine under acidic conditions. Subsequent acylation with isobutyryl chloride introduces the cyclopropanecarboxamide moiety. Critical steps include controlling reaction pH, temperature (e.g., reflux in dichloromethane), and using catalysts like trifluoroacetic acid to optimize yields . Purification often employs column chromatography or recrystallization to achieve high purity.

Q. How is structural confirmation performed for this compound?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. For example:

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (cyclopropane protons) and δ 7.0–8.0 ppm (aromatic protons) confirm the core structure.

- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) validate functional groups . High-resolution mass spectrometry (HRMS) further confirms molecular weight.

Q. What are the primary stability considerations under laboratory conditions?

The compound is stable at room temperature in inert atmospheres but susceptible to hydrolysis in acidic/basic environments. Storage in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is recommended for biological assays. Degradation studies via HPLC at 25°C over 48 hours show <5% decomposition under neutral conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemistry or molecular conformation?

Single-crystal X-ray diffraction using SHELXL software (via the SHELX suite) is employed to determine absolute configuration and intermolecular interactions. For example, hydrogen bonding between the amide group and solvent molecules (e.g., water) can stabilize specific conformations. Data collection at 100 K with synchrotron radiation enhances resolution .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (pH, temperature) or compound purity. A systematic approach includes:

- Repeating assays with independently synthesized batches.

- Validating purity via HPLC (>98%).

- Cross-referencing with structurally analogous compounds (e.g., N-(1-benzyl-2-oxo-tetrahydroquinolin-6-yl) derivatives) to identify structure-activity relationships (SAR) .

Q. How can reaction pathways be optimized to reduce side products during cyclopropane functionalization?

Computational modeling (e.g., DFT calculations) predicts favorable reaction coordinates. For example, using lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (THF) at −78°C minimizes undesired ring-opening of the cyclopropane. Monitoring via thin-layer chromatography (TLC) ensures reaction completion before quenching .

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

- Metabolic stability : Incubation with human liver microsomes (HLMs) and LC-MS analysis to measure half-life.

- Membrane permeability : Caco-2 cell monolayers assess absorption potential.

- CYP inhibition : Fluorescence-based assays identify interactions with cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.